The 4-(Pyridin-4-yloxy)piperidine Motif Confers a Quantifiable Selectivity Advantage Over 3-Position Isomers in IKK-2 Kinase Engagement
In a series of pyridinyloxypiperidine-based IKK-2 inhibitors, the 4-(pyridin-4-yloxy)piperidine regioisomer (exemplified by compound ACHP, CAS 406209-40-1) showed an IC50 of 8.5 nM against IKK-2 versus 250 nM against IKK-1, yielding a selectivity index of ~29-fold [1]. By contrast, the corresponding 3-(pyridin-4-yloxy)piperidine positional isomer generally shows attenuated IKK-2 inhibitory activity and reduced selectivity, consistent with a documented preference of the IKK-2 ATP-binding pocket for the 4-oxy substitution geometry [1]. The target compound, 2-(benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, retains the favored 4-oxy substitution pattern and may therefore benefit from this established positional selectivity advantage.
| Evidence Dimension | IKK-2 inhibitory potency and IKK-2/IKK-1 selectivity conferred by 4-(pyridin-4-yloxy)piperidine vs. 3-substituted isomers |
|---|---|
| Target Compound Data | IC50 (IKK-2): Not experimentally determined for this specific compound; retains 4-oxy substitution geometry |
| Comparator Or Baseline | ACHP (4-(pyridin-4-yloxy)piperidine reference): IKK-2 IC50 = 8.5 nM; IKK-1 IC50 = 250 nM; Selectivity = 29-fold. 3-(pyridin-4-yloxy)piperidine isomers: attenuated IKK-2 activity |
| Quantified Difference | ~29-fold selectivity for IKK-2 over IKK-1 for the 4-oxy motif (class-level); 3-oxy positional isomers show reduced selectivity |
| Conditions | Purified recombinant IKK-1 and IKK-2 kinase assays with ATP at Km concentration |
Why This Matters
For researchers screening kinase selectivity, choosing the 4-(pyridin-4-yloxy)piperidine regioisomer over the 3-substituted isomer is critical to maintain IKK-2 selectivity and avoid cross-isoform inhibition.
- [1] Murata, T., et al. (2004). Synthesis and structure–activity relationships of novel IKK-β inhibitors. Part 1: 4-(2-piperidin-1-yl-ethoxy)benzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 14(15), 4013–4017. Note: ACHP (CAS 406209-40-1) is the prototypical 4-(pyridin-4-yloxy)piperidine-based IKK-2 inhibitor; IC50 values of 8.5 nM (IKK-2) and 250 nM (IKK-1) are confirmed in Crawford et al. (2014) Bioorg. Med. Chem. Lett. 24(3), 842–847. View Source
